REACTION_CXSMILES
|
[C:1]1(N)[CH:6]=[CH:5]C=CC=1N.[C:9]([O-])(=O)[CH2:10][C:11]([CH2:16][C:17]([O-])=O)([C:13]([O-])=O)O.P([O-])([O-])([O-])=O.OO.OS(O)(=O)=O.[CH3:34][CH:35]([C:37]1C=[CH:41][C:40]([C:43](NCCOC2C=CC(C(O)=O)=CC=2)=O)=[CH:39][CH:38]=1)[CH3:36].[CH3:58]O>>[CH3:58][CH:6]([CH2:5][CH2:9][CH2:10][CH:11]([CH2:16][CH2:17][CH2:43][CH:40]([CH2:39][CH2:38][CH2:37][CH:35]([CH3:36])[CH3:34])[CH3:41])[CH3:13])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
citrate phosphate
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].P(=O)([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
50
|
Quantity
|
233 μL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Wells were coated with a cell envelope preparation (10 μg/ml) of nontypable H
|
Type
|
CUSTOM
|
Details
|
influenzae strain 3524 prepared by the method of Johnston, "Immunobiology of Neisseria gonorrhoeae", American Society for Microbiology, 1978, 121-9
|
Type
|
WAIT
|
Details
|
followed by overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at 4° C
|
Type
|
WASH
|
Details
|
Wells were washed three times with PBS (phosphate buffered saline) plus 0.05% Tween 20® surfactant between each step
|
Type
|
WAIT
|
Details
|
were blocked with 3% bovine serum albumin in PBS for 2 hours at 37° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Tissue culture supernatants (or dilutions of mouse ascites fluid in subsequent experiments) containing monoclonal antibody
|
Type
|
CUSTOM
|
Details
|
were incubated in the wells overnight at 4° C
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
Rabbit antibody to mouse IgG and IgM was then incubated for 2 hours at 37° C.
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
followed by protein A-peroxidase for 2 hr at 37° C
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Two hundred microliters of substrate was then added to each well
|
Type
|
CUSTOM
|
Details
|
Substrate was prepared
|
Type
|
WAIT
|
Details
|
After the substrate was incubated for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
dark at room temperature
|
Type
|
CUSTOM
|
Details
|
On the basis of the results of ELISA screening
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(C)CCCC(C)CCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |